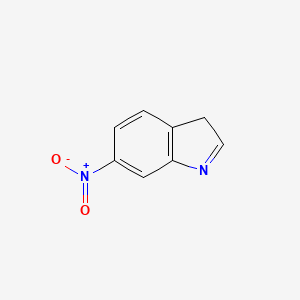

6-Nitro-3H-indole

Description

Historical Context of Indole (B1671886) Chemistry and Nitration Methodologies

The journey into indole chemistry began in 1866 when Adolf von Baeyer first isolated the parent compound, indole, through the reduction of oxindole (B195798) using zinc dust. pcbiochemres.comwikipedia.org This discovery stemmed from his work on the dye indigo, from which the name "indole" is derived—a combination of "indigo" and "oleum". wikipedia.orgbiocrates.com The structural formula was proposed by Baeyer in 1869. wikipedia.org The subsequent realization that the indole nucleus is a fundamental component of essential natural products, such as the amino acid tryptophan and numerous alkaloids, catalyzed extensive research into its synthesis and functionalization. wikipedia.orgcreative-proteomics.comwikipedia.org

Over the decades, several seminal methods for constructing the indole core have been developed. The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods, involving the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. creative-proteomics.comtcichemicals.comchemistrylearner.combyjus.com In the 20th century, other key syntheses emerged, including the Leimgruber-Batcho synthesis (patented in 1976), which provides an efficient route to indoles from o-nitrotoluenes and is particularly valuable in the pharmaceutical industry. wikipedia.orgwikipedia.orgresearchgate.net

The nitration of the indole ring, a key reaction for producing nitroindoles, presents unique challenges. The electron-rich nature of the indole system makes it highly susceptible to polymerization and degradation under the harsh conditions of traditional nitrating agents like concentrated nitric and sulfuric acids. bhu.ac.in Consequently, chemists have developed milder, non-acidic nitration techniques. Reagents such as benzoyl nitrate (B79036) and acetyl nitrate have been employed to achieve more controlled nitration. bhu.ac.in More recently, methods using agents like trifluoroacetyl nitrate, generated in situ, have been developed to provide regioselective nitration under non-acidic and metal-free conditions. rsc.orgrsc.orgnih.gov The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring.

Table 1: Key Historical Milestones in Indole Chemistry

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1866 | First isolation of indole | Adolf von Baeyer | Marked the beginning of indole chemistry. pcbiochemres.comwikipedia.orgbiocrates.com |

| 1883 | Development of the Fischer indole synthesis | Emil Fischer | Became a cornerstone method for synthesizing a wide variety of substituted indoles. creative-proteomics.comtcichemicals.combyjus.com |

| 1976 | Leimgruber-Batcho indole synthesis patented | A. Leimgruber & D. Batcho | Provided an efficient, high-yield industrial route to indoles from o-nitrotoluenes. wikipedia.orgwikipedia.org |

Significance of the Nitro Group in Aromatic Heterocycles

The introduction of a nitro (-NO₂) group onto an aromatic heterocycle like indole dramatically alters its chemical personality. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. wikipedia.orgnih.govresearchgate.net This strong electron-withdrawing nature significantly reduces the electron density of the aromatic system to which it is attached. nih.govfiveable.me

This electronic perturbation has several key consequences for reactivity:

Electrophilic Aromatic Substitution: The presence of a nitro group deactivates the aromatic ring towards attack by electrophiles. wikipedia.orgfiveable.menumberanalytics.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the nitro-substituted ring facilitates nucleophilic aromatic substitution, where a nucleophile can displace a leaving group on the ring. wikipedia.orgnumberanalytics.com The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during this process. numberanalytics.comnih.gov

Acidity of Adjacent Protons: C-H bonds adjacent (alpha) to the nitro group exhibit increased acidity, making them more susceptible to deprotonation by a base. wikipedia.orgnih.gov

Beyond modifying reactivity, the nitro group serves as a versatile synthetic handle. It can be readily reduced under various conditions to other nitrogen-containing functional groups, most notably the amino group (-NH₂). numberanalytics.comnumberanalytics.com This transformation is fundamental in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and other functional materials, where the amino-indole scaffold is a common structural motif. numberanalytics.comnumberanalytics.comnih.govresearchgate.net Therefore, nitroaromatic compounds are crucial intermediates in multi-step synthetic sequences. numberanalytics.com

Table 2: Properties of the Nitro Group in Aromatic Systems

| Property | Description | Consequence |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing via induction and resonance. wikipedia.orgnih.gov | Reduces electron density on the aromatic ring. fiveable.me |

| Reactivity Effect | Deactivates the ring for electrophilic substitution; activates it for nucleophilic substitution. wikipedia.orgnumberanalytics.com | Directs the course of aromatic substitution reactions. |

| Synthetic Utility | Can be reduced to an amino group (-NH₂). numberanalytics.com | Serves as a key intermediate for synthesizing amines, dyes, and pharmaceuticals. numberanalytics.comnumberanalytics.com |

Research Gaps and Future Directions in 6-Nitro-3H-indole Studies

The indole framework can exist in different tautomeric forms. The most common and generally more stable form is the 1H-indole, where the nitrogen atom bears a hydrogen. A less stable tautomer is the 3H-indole, also known as indolenine, where the double bond is exocyclic to the five-membered ring and the C3 position is saturated. While 3H-indoles often appear as transient intermediates in reactions, their isolation and study are less common.

A comprehensive review of the scientific literature reveals a significant research gap concerning This compound . While its isomer, 6-nitro-1H-indole, and other nitroindoles are known and have been studied, there is a distinct lack of specific research focused on the synthesis, isolation, characterization, and reactivity of the this compound tautomer. This scarcity of data suggests that it is either highly unstable, difficult to synthesize selectively, or has simply been overlooked.

This gap presents several opportunities for future research:

Targeted Synthesis and Isolation: A primary challenge is the development of synthetic methodologies that can selectively produce and stabilize the this compound tautomer. This could involve trapping transient 3H-indole intermediates or designing precursors that favor the formation of the 3H-tautomer upon cyclization.

Spectroscopic and Structural Characterization: Once synthesized, detailed characterization using modern spectroscopic techniques (NMR, IR, UV-Vis) and X-ray crystallography would be essential to definitively establish its structure and electronic properties.

Computational Modeling: Theoretical and computational studies could provide invaluable insights into the relative stability, electronic structure, and predicted spectral properties of this compound compared to its 1H-isomer. worldscientific.comcapes.gov.brresearchgate.netnih.gov Such studies could guide experimental efforts for its synthesis and characterization.

Comparative Reactivity Studies: A systematic investigation comparing the reactivity of this compound with the well-documented 6-nitro-1H-indole would elucidate the functional differences imparted by the tautomeric form, potentially revealing novel chemical transformations and applications.

Addressing these research gaps would not only contribute to a more complete fundamental understanding of indole chemistry but could also uncover new synthetic intermediates and molecular scaffolds for materials science and medicinal chemistry.

Table 3: Comparison of General Indole Tautomers

| Feature | 1H-Indole | 3H-Indole (Indolenine) |

|---|---|---|

| Structure | Aromatic, N-H bond, endocyclic double bonds. | Non-aromatic pyrrole (B145914) ring, C=N bond, exocyclic C=C bond. |

| Stability | Generally more stable due to full aromaticity. | Generally less stable, often a transient intermediate. |

| Reactivity | Undergoes electrophilic substitution, primarily at C3. wikipedia.org | Reacts as an imine and an enamine; susceptible to nucleophilic attack at C2. |

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

791032-94-5 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

6-nitro-3H-indole |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,4-5H,3H2 |

InChI Key |

PJEFNSNHSLMIPX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitro 3h Indole and Analogues

Precursor Synthesis and Derivatization Routes

The preparation of 6-nitro-3H-indole often begins with the synthesis or derivatization of suitable precursors designed to facilitate either regioselective nitration or cyclization. A common strategy involves modifying the indole (B1671886) ring to control the position of electrophilic attack. Due to the high reactivity of the indole nucleus, particularly at the C-3 position, direct nitration can lead to polymerization or the formation of undesired isomers. bhu.ac.inyoutube.com Therefore, derivatization is a critical step.

One effective approach is the introduction of an electron-withdrawing group at the C-3 position. For instance, 3-acetylindole (B1664109) and indole-3-carbonitrile serve as excellent precursors for nitration, as the deactivating group directs the incoming nitronium ion to the benzene (B151609) ring, favoring substitution at the C-6 position. umn.edu Similarly, indole-3-carboxaldehyde (B46971) can be nitrated to produce 6-nitroindole-3-carboxaldehyde, which can then be further manipulated. acs.org

Alternatively, precursors for indole ring construction methods are often derived from substituted nitroarenes. For the Reissert synthesis, ortho-nitrotoluene and its derivatives are key starting materials. wikipedia.orgresearchgate.net The Fischer indole synthesis utilizes (4-nitrophenyl)hydrazine, which is typically prepared from 4-nitroaniline. tandfonline.comwikipedia.org For the Bartoli synthesis, ortho-substituted nitroarenes are required. wikipedia.org Modern methods may employ precursors such as enaminones and various nitroaromatic compounds to construct the 6-nitroindole (B147325) skeleton. rsc.org The derivatization of tryptophan or tryptamine (B22526) through oxidation and other modifications can also provide pathways to ring-substituted indoles, including hydroxylated nitroindoles. google.com

Regioselective Nitration Strategies of the Indole Core

Achieving regioselectivity in the nitration of the indole core is a significant synthetic challenge. The pyrrole (B145914) ring is more electron-rich than the benzene portion, making the C-3 position the most likely site for electrophilic attack. bhu.ac.in When C-3 is occupied, substitution may occur at C-2. Therefore, directing nitration to the C-6 position requires specific strategies that overcome the inherent reactivity of the heterocyclic ring.

Direct nitration of unsubstituted indole with standard nitrating agents like a nitric acid/sulfuric acid mixture typically results in polymerization and the formation of complex, unworkable mixtures due to the acid sensitivity of the indole ring. bhu.ac.inyoutube.com Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, can be used but tend to favor nitration at the C-3 position. bhu.ac.in

Successful direct nitration at the C-6 position is most effectively achieved by using an indole substrate that has been deactivated at the pyrrole ring. The introduction of an electron-withdrawing group at the C-3 position electronically disfavors attack at the pyrrole ring and directs the electrophile to the carbocyclic ring. A study by Noland and Rieke demonstrated that the nitration of 3-acetylindole with concentrated nitric acid yields predominantly 3-acetyl-6-nitroindole. umn.edu Similarly, indole-3-carbonitrile undergoes nitration primarily at the C-6 position under similar conditions. umn.edu

| Precursor | Nitrating Agent | Major Product | Reference |

| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole | umn.edu |

| Indole-3-carbonitrile | Conc. HNO₃ | 6-Nitroindole-3-carbonitrile | umn.edu |

| 1,3-Diacetylindole | Conc. HNO₃/H₂SO₄ | 1,3-Diacetyl-6-nitroindole | umn.edu |

This interactive table summarizes conditions for the direct nitration of substituted indoles.

Indirect methods provide alternative pathways to achieve regiocontrol. These strategies often involve the use of directing groups or ipso-nitration reactions. For example, a removable directing group can be installed on the indole nitrogen to steer the nitration to a specific position. While cobalt-catalyzed C-2 nitration has been reported using a tert-butoxycarbonyl (tBoc) directing group, this principle can be adapted for other positions. researchgate.net

More recently, ipso-nitration has emerged as a powerful tool. This approach involves the nitration at a site already occupied by a substituent that can act as a leaving group. Examples include:

Deformylative ipso-nitration : Where a formyl group is replaced by a nitro group. acs.org

Decarboxylative ipso-nitration : Involving the replacement of a carboxylic acid group. acs.org

Deiodinative ipso-nitration : Where an iodine atom is substituted by the incoming nitro group. acs.org

These methods broaden the scope of nitroindole synthesis, allowing for the preparation of isomers that are difficult to access through direct nitration.

Cyclization Reactions for Indole Ring Formation Incorporating Nitro Functionality

An alternative and widely used strategy for synthesizing 6-nitroindoles involves constructing the indole ring from acyclic precursors that already contain the nitro group at the required position. This approach circumvents the challenges of regioselectivity associated with the direct nitration of the indole nucleus. Several classic and modern named reactions are employed for this purpose.

The Reissert indole synthesis is a foundational method that begins with an ortho-nitrotoluene derivative. Condensation with diethyl oxalate (B1200264) yields an ethyl o-nitrophenylpyruvate intermediate. Reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, affords the corresponding indole-2-carboxylic acid, which can be subsequently decarboxylated to yield the target nitroindole. wikipedia.orgresearchgate.netyoutube.com

The Fischer indole synthesis is another versatile method. It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize 6-nitroindole, (4-nitrophenyl)hydrazine is reacted with a suitable carbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org An improved Fischer synthesis has been described for preparing 1,3-dimethyl-6-nitroindole. tandfonline.com

The Bartoli indole synthesis provides a route to 7-substituted indoles but its principles are relevant to nitroindole synthesis. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The steric bulk of the ortho group is often crucial for the reaction's success. wikipedia.org

Modern methods have also been developed. For example, a transition-metal-free, Cs₂CO₃-promoted method allows for the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds through the formation of new C-C and C-N bonds. rsc.org Other reductive cyclization methods, such as those starting from β-nitrostyrenes or 2-(ortho-nitroaryl)-substituted substrates, also provide efficient pathways to the indole core. mdpi.comacs.org

| Synthetic Method | Key Precursors | Typical Reagents | Product Type | Reference(s) |

| Reissert Synthesis | 4-Methyl-3-nitroaniline (to make o-nitrotoluene deriv.) | Diethyl oxalate, KOEt, Zn/AcOH | 6-Nitroindole-2-carboxylic acid | wikipedia.orgresearchgate.net |

| Fischer Synthesis | (4-Nitrophenyl)hydrazine, Ketone/Aldehyde | Acid catalyst (e.g., PPA, H₂SO₄) | Substituted 6-Nitroindoles | tandfonline.comwikipedia.org |

| Cs₂CO₃-Promoted Cyclization | Enaminones, Nitroaromatic compounds | Cs₂CO₃ | Substituted 6-Nitroindoles | rsc.org |

| Reductive Cyclization | β-Nitrostyrenes | Pd catalyst, CO surrogate | Substituted Indoles | mdpi.com |

This interactive table compares various cyclization strategies for synthesizing nitroindoles.

Advanced Synthetic Transformations for this compound Elaboration

Once this compound is synthesized, the nitro group itself serves as a versatile functional handle for further molecular elaboration. Its strong electron-withdrawing nature influences the reactivity of the indole ring and it can be transformed into a variety of other functional groups.

The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group. The resulting 6-aminoindole (B160974) is a key intermediate for the synthesis of a wide range of biologically active compounds and functional materials. This reduction can be accomplished using a variety of reagents and conditions, offering chemists flexibility to accommodate other functional groups within the molecule. nih.govsci-hub.st

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source.

Metal/Acid Systems : Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Other Reducing Agents : Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective.

Beyond reduction to an amine, the nitro group can participate in other transformations. It can serve as a leaving group in nucleophilic aromatic substitution reactions or be converted into other functionalities such as nitroso or oxime groups, further expanding the synthetic utility of this compound as a building block. nih.govresearchgate.net

Side-Chain Modifications on the Indole Ring System

The synthesis of diverse this compound analogues can be effectively achieved through the chemical modification of existing side chains on the indole core. This approach allows for the late-stage functionalization of the molecule, providing access to a wide array of derivatives with varied electronic and steric properties. The reactivity of the side chain is often influenced by the strongly electron-withdrawing nature of the nitro group at the 6-position. This section details various synthetic transformations that can be performed on different side chains of the this compound scaffold.

Modification of Carbonyl-Containing Side Chains:

Side chains bearing carbonyl functionalities, such as acetyl and formyl groups, are versatile handles for a range of chemical transformations.

Reduction of Ketones and Aldehydes: The carbonyl group of an acetyl or formyl side chain on the 6-nitroindole ring can be reduced to the corresponding alcohol. For instance, the reduction of 3-acetyl-6-nitroindole to 1-(6-nitro-1H-indol-3-yl)ethanol can be accomplished using appropriate reducing agents. While specific documented examples for 3-acetyl-6-nitroindole are limited, general methods for the reduction of aryl ketones are well-established and applicable. cdnsciencepub.com These reactions typically employ hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: The Wittig reaction provides a powerful method for converting carbonyl groups into alkenes. masterorganicchemistry.com 6-Nitroindole-3-carbaldehyde can serve as a substrate for the Wittig reaction, reacting with a phosphonium (B103445) ylide to form a 3-(alkenyl)-6-nitroindole derivative. This reaction is highly versatile, as the nature of the resulting alkene is determined by the structure of the ylide used. nih.gov This allows for the introduction of a wide variety of unsaturated side chains at the 3-position.

Henry Reaction and Subsequent Reduction: 6-Nitroindole-3-carbaldehyde can undergo a Henry reaction (nitro-aldol reaction) with a nitroalkane, such as nitromethane, to yield a 3-(2-nitrovinyl)-6-nitroindole. This intermediate possesses a reactive nitrovinyl side chain that can be subsequently reduced to an aminoethyl group, thereby producing 6-nitro-substituted tryptamine derivatives. A common method for this reduction utilizes a combination of sodium borohydride and nickel(II) acetate (B1210297) tetrahydrate. masterorganicchemistry.com

Oxidation of Aldehydes: The aldehyde group of 6-nitro-1H-indole-3-carbaldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. This transformation provides a route to 6-nitro-1H-indole-3-carboxylic acid.

Reactions of Carboxylic Acid Side Chains:

Carboxylic acid groups attached to the 6-nitroindole ring can be modified through several standard organic reactions.

Esterification: 6-Nitroindole-2-carboxylic acid can be converted to its corresponding methyl ester. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid. The initial substrate for this transformation can be 6-nitroindoline-2-carboxylic acid, which is esterified and then dehydrogenated to the indole. lookchem.com

Decarboxylation: The removal of a carboxyl group from the indole ring is a useful synthetic step. For example, 7-nitroindole-2-carboxylic acid has been successfully decarboxylated by heating in N,N-dimethylacetamide with a copper salt catalyst. cdnsciencepub.com This method is expected to be applicable to the decarboxylation of 6-nitroindole-2-carboxylic acid to yield this compound. A patent also describes a general method for the decarboxylation of heterocyclic carboxylic acids, including indole derivatives, using an organic acid catalyst in N,N-dimethylformamide. google.com

Modification of Alkyl Side Chains:

Alkyl groups, particularly methyl groups, at various positions on the 6-nitroindole ring can also be functionalized.

Side-Chain Halogenation: While specific examples for 3-methyl-6-nitroindole are not prevalent in the literature, the benzylic protons of a methyl group on an indole ring are susceptible to radical halogenation. Standard reagents for benzylic bromination, such as N-bromosuccinimide (NBS) with a radical initiator, could potentially be used to introduce a halogen to the methyl group of 3-methyl-6-nitroindole, forming a halomethyl derivative. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions.

Nucleophilic Substitution on Activated Aldehyde Derivatives:

The reactivity of side chains can be enhanced by modification of the indole nitrogen. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile building block. The presence of the 1-methoxy group facilitates nucleophilic substitution reactions at other positions on the indole ring, allowing for the synthesis of various 2,3,6-trisubstituted indoles. doi.org

Data Tables

Table 1: Examples of Side-Chain Modifications on this compound Analogues

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 3-Acetyl-6-nitroindole | Reducing agent (e.g., NaBH₄) | 1-(6-Nitro-1H-indol-3-yl)ethanol | Reduction |

| 6-Nitroindole-3-carbaldehyde | Phosphonium ylide | 3-(Alkenyl)-6-nitroindole | Wittig Reaction |

| 6-Nitroindole-3-carbaldehyde | 1. Nitromethane, base2. NaBH₄, Ni(OAc)₂·4H₂O | 6-Nitrotryptamine | Henry Reaction & Reduction |

| 6-Nitro-1H-indole-3-carbaldehyde | Oxidizing agent (e.g., KMnO₄) | 6-Nitro-1H-indole-3-carboxylic acid | Oxidation |

| 6-Nitroindoline-2-carboxylic acid | 1. MeOH, p-TsOH2. DDQ | Methyl 6-nitroindole-2-carboxylate | Esterification & Dehydrogenation |

| 6-Nitroindole-2-carboxylic acid | N,N-dimethylacetamide, Cu salt, heat | This compound | Decarboxylation |

Mechanistic Investigations of Reactions Involving 6 Nitro 3h Indole

Reaction Pathways and Transition State Analysis

Understanding the pathways and energetic barriers of reactions is key to controlling chemical transformations. For nitroindoles, reaction mechanisms are often elucidated through a combination of experimental studies and computational chemistry.

The synthesis of 6-nitroindole (B147325) derivatives can proceed through various pathways, with regioselectivity being a primary challenge. Direct nitration of the indole (B1671886) ring is a common method, but it can lead to a mixture of isomers. The formation of 6-nitroindole specifically often involves electrophilic aromatic substitution, where the regiochemical outcome is highly dependent on the reaction conditions and the directing effects of substituents on the indole core. For instance, the nitration of 1H-indole-3-carbaldehyde with a mixture of nitric acid and glacial acetic acid favors the introduction of the nitro group at the 6-position.

Computational studies have been employed to clarify the mechanism and regioselectivity of such reactions. For the nitration of N-Boc indole, density functional theory (DFT) calculations have shown that the reaction with trifluoroacetyl nitrate (B79036) proceeds through a specific transition state that favors the formation of the 3-nitroindole product. nih.gov While this study focuses on the 3-position, the principles of analyzing transition state energies are directly applicable to understanding why substitution occurs at the 6-position in other cases. The stability of the intermediate Wheland complex (a resonance-stabilized carbocation) is a determining factor in the regioselectivity of electrophilic substitution on the indole ring.

Alternative synthetic routes also have well-studied mechanisms. The Bartoli indole synthesis, which can be used to form substituted indoles from nitroarenes, involves a characteristic -sigmatropic rearrangement as a key step in its reaction pathway. wikipedia.org Another method involves the Cs₂CO₃-promoted reaction of enaminones with nitroaromatic compounds, which forms two new C-C and C-N bonds in a highly regioselective manner to yield 6-nitroindole derivatives. rsc.org

A proposed reaction pathway for the synthesis of 3-nitroindole derivatives, which shares mechanistic features with other indole nitrations, is detailed below.

Table 1: Proposed Reaction Pathway for Indole Nitration

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Formation of Nitrating Agent | Anhydride (B1165640) (e.g., trifluoroacetic anhydride) reacts with a nitrate salt (e.g., ammonium (B1175870) nitrate) to form an electrophilic nitrating species like trifluoroacetyl nitrate. nih.gov |

| 2 | Electrophilic Attack | The electron-rich indole ring attacks the nitrating agent. For N-protected indoles, this often occurs regioselectively at the C3 position. For other substrates, attack at C6 is favored under specific conditions. nih.gov |

| 3 | Sigma Complex Formation | A resonance-stabilized carbocation intermediate (Wheland complex or sigma complex) is formed. |

| 4 | Deprotonation | A base removes a proton from the carbon atom where nitration occurred, restoring the aromaticity of the ring and yielding the final nitroindole product. nih.gov |

Kinetic Studies of 6-Nitro-3H-indole Transformations

Kinetic studies measure reaction rates to provide quantitative data on reaction mechanisms, including the determination of rate laws and the influence of reactant concentrations, temperature, and catalysts.

While specific kinetic data for this compound are not extensively documented in dedicated studies, kinetic principles from related reactions offer valuable insights. For example, kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction is an equilibrium between the indole derivative, nitrous acid, and the resulting 1-nitroso derivative. rsc.org These studies highlight that the reaction rates can be surprisingly insensitive to medium acidity, which contrasts with typical nitrosation reactions. rsc.org

In the context of Friedel-Crafts alkylations of indoles with nitroalkenes, the electronic properties of the substituents on the nitroalkene have a notable effect on the reaction rate. acs.org Nitrostyrenes bearing electron-withdrawing groups on the phenyl ring tend to react faster than those with electron-donating groups. acs.org This observation is consistent with a mechanism where the nucleophilic attack of the indole on the nitroalkene is a key step. Furthermore, extending the reaction time is sometimes necessary for less reactive substrates, such as aliphatic nitroalkenes. acs.org

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis provides powerful tools for the synthesis and functionalization of nitroindoles, offering enhanced efficiency, selectivity, and milder reaction conditions. These approaches can be broadly classified into homogeneous, heterogeneous, and organocatalysis.

Homogeneous catalysts, which are soluble in the reaction medium, are widely used for their high activity and selectivity. Palladium complexes are particularly prominent in indole chemistry. For instance, palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles has been reported to proceed with good to excellent diastereoselectivity. Another palladium-catalyzed process transforms 2-nitrostyrenes into 3H-indoles through a tandem cyclization- biosynth.comnih.gov shift reaction, with molybdenum hexacarbonyl acting as a co-promoter. acs.org

Zinc(II)-bisoxazoline complexes have been developed as effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, yielding nitroalkylated indoles in high yields and enantioselectivities (up to 90% ee). acs.org The choice of the metal salt's counterion significantly impacts the enantioselectivity, with zinc triflate (Zn(OTf)₂) providing the best results compared to other salts like Zn(ClO₄)₂ or Zn(BF₄)₂. acs.org Iron catalysis has also been applied in the intramolecular nitroso ene reaction of nitroarenes to form N-heterocycles, using phenylsilane (B129415) as a mild reductant. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easy separation and recyclability. Fe³⁺-Montmorillonite K10, a clay-based catalyst, has been used effectively for the synthesis of bis(indolyl)methanes from indoles and aldehydes. researchgate.net This catalyst is reusable without a significant loss of activity. researchgate.net

For C-H functionalization reactions, palladium nanoparticles supported on various materials have proven effective. Palladium nanoparticles encapsulated in a Metal-Organic Framework (MOF) have been used for the C2-selective arylation of indoles. rsc.org A hot-filtration test confirmed that the catalysis was genuinely heterogeneous, as removing the solid catalyst halted the reaction. rsc.org In the crucial reaction of reducing nitroarenes to amines (a common transformation for nitroindoles), a pyrolytically activated dinuclear Ni(II)-Ce(III) complex supported on silica (B1680970) pellets serves as a robust heterogeneous catalyst for hydrogenation. nih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. In the context of nitro-group-containing compounds, quinine-based trifunctional sulphonamide organocatalysts have been used to promote asymmetric tandem aza-Henry (nitro-Mannich) reaction-cyclization of ketimines with nitroalkane-mesylates. nih.gov This reaction produces spiro-pyrrolidine/piperidine-oxindoles with high enantioselectivity (92–96% ee). nih.gov The mechanism is believed to involve hydrogen bonding interactions between the catalyst and the substrates to control the stereochemical outcome. nih.gov

Table 2: Overview of Catalytic Approaches for Nitroindole-Related Transformations

| Catalyst Type | Catalyst Example | Reaction Type | Key Findings |

|---|---|---|---|

| Homogeneous | Zn(OTf)₂-bisoxazoline complex | Asymmetric Friedel-Crafts Alkylation | High yields and enantioselectivities (up to 90% ee) for the alkylation of indoles with nitroalkenes. acs.org |

| Homogeneous | Pd(OAc)₂ / Mo(CO)₆ | Reductive Tandem Cyclization | Transforms 2-nitrostyrenes into 3H-indoles. Mo(CO)₆ plays a dual role in generating CO and promoting C-N bond formation. acs.org |

| Heterogeneous | Pd nanoparticles in MOF | C-H Arylation | Catalyzes C2-selective arylation of indoles; catalyst is reusable with negligible metal leaching. rsc.org |

| Heterogeneous | Ni(II)-Ce(III) complex on SiO₂ | Nitroarene Hydrogenation | Efficient and recyclable catalyst for the reduction of nitroarenes to anilines under H₂ pressure. nih.gov |

| Organocatalysis | Quinine-based sulphonamide | Asymmetric aza-Henry/Cyclization | Produces spiro-oxindoles in excellent yields and high enantioselectivities (up to 96% ee). nih.gov |

Photochemical Reactivity and Mechanisms of this compound

The photochemical reactivity of a molecule is determined by its ability to absorb light and undergo subsequent chemical changes from an electronically excited state. The key chromophores in this compound are the indole ring system and the nitro group. Aromatic nitro compounds are well-known to undergo a variety of photochemical reactions.

While specific studies on the photochemistry of this compound are limited, the reactivity of related compounds provides a basis for predicting its behavior. The photochemistry of aromatic amine N-oxides and nitrones, which are structurally related, often involves rearrangements to form new heterocyclic systems or deoxygenation reactions. acs.org For instance, irradiation of nitrones can lead to the formation of oxaziridines, which can then rearrange to lactams. acs.org

The nitro group itself can participate in photochemical reactions, such as intramolecular hydrogen abstraction, which is a common pathway for ortho-substituted nitroarenes (the "nitro-acinitro" tautomerism). Although the nitro group in 6-nitroindole is not in the ortho position relative to a simple alkyl group, the presence of the fused pyrrole (B145914) ring provides N-H and C-H bonds that could potentially participate in intramolecular photochemical processes. Another potential pathway is the photoreduction of the nitro group, which can lead to nitroso, hydroxylamino, and amino derivatives, depending on the reaction conditions and the presence of a hydrogen-donating solvent.

Redox Chemistry of the Nitro Group in this compound

The reduction of the nitro group in aromatic compounds, including this compound, is a complex process that can proceed through a series of intermediates, ultimately leading to the corresponding amine. The specific products and intermediates formed are highly dependent on the reaction conditions, such as the reducing agent, pH, and solvent.

While specific, detailed electrochemical studies exclusively on this compound are not extensively documented in publicly available literature, the general principles of nitroarene reduction provide a strong framework for understanding its behavior. For instance, studies on related nitroindole isomers and other nitroaromatic compounds have shown that the reduction potential is influenced by the position of the nitro group on the aromatic ring. nih.gov

Chemical reduction methods also offer valuable insights into the redox chemistry of this compound. A variety of reducing agents can be employed, ranging from metal-acid systems (like tin and hydrochloric acid) to catalytic hydrogenation. nih.gov The choice of reductant can influence the selectivity of the reduction, allowing for the isolation of intermediate products under controlled conditions. For example, the reduction of 7-aryl-6-nitroindoles using triethyl phosphite (B83602) has been shown to be an effective method. researchgate.net

The UV/vis absorption spectrum of this compound shows two maxima in the 300-400 nm range, which can be used to monitor the progress of reduction reactions as the chromophore is altered. nih.gov

Detailed Research Findings

Although comprehensive mechanistic studies with detailed data tables for this compound are scarce in the reviewed literature, the following table summarizes the general redox behavior and intermediates expected based on studies of analogous nitroaromatic compounds.

| Redox Stage | Intermediate/Product | General Observations from Analogous Systems |

| Initial Reduction (1e⁻) | Nitro Radical Anion | Reversible one-electron process, observable by cyclic voltammetry in aprotic or alkaline media. uchile.cl |

| Further Reduction (2e⁻, 2H⁺) | Nitrosoindole | An intermediate that can be reactive and may undergo further reduction or condensation reactions. |

| Further Reduction (2e⁻, 2H⁺) | 6-Hydroxylaminoindole | A key intermediate in the pathway to the amine. |

| Final Reduction (2e⁻, 2H⁺) | 6-Aminoindole (B160974) | The final product of a complete six-electron reduction. |

This table is a generalized representation based on the known redox chemistry of nitroaromatic compounds, as specific experimental data for this compound is limited in the provided search results.

Further research employing techniques such as cyclic voltammetry, controlled-potential electrolysis, and in-situ spectroscopic methods on this compound is necessary to generate specific data, such as half-wave potentials and reaction rate constants, which would allow for a more detailed and quantitative understanding of its redox chemistry.

Computational Chemistry and Theoretical Studies of 6 Nitro 3h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 6-Nitro-3H-indole, methods like Density Functional Theory (DFT) would be employed to gain insights into its geometry, stability, and electron distribution.

Detailed research findings from related molecules, such as 4-nitro-indole-3-carboxaldehyde, show that the DFT method, particularly with the B3LYP functional and basis sets like 6-311G++(d,p), provides optimized structural parameters that are in good agreement with experimental data. researchgate.net The presence of the electron-withdrawing nitro group (NO₂) at the C6 position is expected to significantly influence the bond lengths and angles of the indole (B1671886) ring compared to the unsubstituted molecule. The C-N bond of the nitro group would likely exhibit partial double bond character.

Molecular Electrostatic Potential (MEP) surface analysis would identify the electrophilic and nucleophilic sites. The region around the nitro group would show a strong negative potential (red/yellow), indicating its susceptibility to electrophilic attack, while the regions around the indole nitrogen and other parts of the ring would have varying potentials guiding nucleophilic interactions. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents hypothetical data based on typical results from DFT/B3LYP calculations for similar nitroaromatic compounds.

| Parameter | Predicted Value | Description |

| Bond Length C5-C6 (Å) | 1.39 | Aromatic C-C bond adjacent to nitro group. |

| Bond Length C6-N(O₂) (Å) | 1.47 | Bond connecting the nitro group to the indole ring. |

| Bond Length N-O (Å) | 1.22 | Bonds within the nitro group. |

| Bond Angle C5-C6-C7 (°) | 121.5 | Angle within the benzene (B151609) part of the indole ring. |

| Dihedral Angle C5-C6-N-O (°) | ~0 or ~180 | Indicates the planarity of the nitro group with the ring. |

Molecular Orbital Theory Applied to this compound Reactivity

Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting chemical reactivity. rsc.org

The electronic character of this compound is dominated by the interplay between the π-electron system of the indole ring and the strong electron-withdrawing nature of the nitro group. Studies on nitrobenzene (B124822) demonstrate that the NO₂ group significantly lowers the energy of the π orbitals of the benzene ring. rsc.orgresearchgate.net Similarly, for this compound, the HOMO and LUMO energy levels would be lower than those of unsubstituted 3H-indole.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net The introduction of the nitro group is expected to decrease the HOMO-LUMO gap, making the molecule more susceptible to certain reactions. The distribution of these orbitals is also critical; the LUMO is likely to be localized significantly over the nitro group and the carbon atom to which it is attached, marking this as a primary site for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical energy values to illustrate the expected electronic properties.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -8.50 | Electron-donating capability (nucleophilicity). |

| LUMO | -2.10 | Electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 6.40 | Indicator of chemical stability and reactivity. |

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. grnjournal.usrsc.org This involves locating stationary points, such as reactants, products, intermediates, and, most importantly, transition states (TS). The calculated activation energy (the energy difference between the reactants and the transition state) determines the feasibility and rate of a reaction. mdpi.com

For this compound, several reaction types could be investigated. For instance, in aza-Michael addition reactions, 3-nitroindoles can act as N-centered nucleophiles. nih.gov Computational studies could validate the proposed mechanism by calculating the energies of the intermediates and transition states involved in the nucleophilic attack of the indole nitrogen onto an electrophile.

Furthermore, cycloaddition reactions could also be explored. A computational study on the [3+2] cycloaddition of a nitro-substituted reactant showed that DFT calculations could successfully predict the regioselectivity and determine that the reaction proceeds via a one-step, polar mechanism. mdpi.com Similar modeling for this compound could predict its behavior in such reactions, identifying the most favorable reaction pathway by comparing the activation barriers of competing routes. acs.org

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways This table provides an illustrative comparison of calculated energy barriers for potential reactions involving this compound.

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Nucleophilic Attack at C2 | TS_Nuc_C2 | 25.8 | Kinetically less favorable. |

| Nucleophilic Attack at N1 | TS_Nuc_N1 | 18.5 | Kinetically more favorable. |

| [3+2] Cycloaddition | TS_Cyclo | 22.1 | Possible under specific conditions. |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. While the bicyclic indole core of this compound is largely rigid, the orientation of the nitro group relative to the plane of the ring is a key conformational variable.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C6-N bond. This would identify the minimum energy conformation, which is expected to be planar to maximize π-conjugation between the nitro group and the indole ring. The energy barriers to rotation around this bond can also be calculated, providing insight into the conformational flexibility of the molecule at different temperatures. Understanding the lowest energy conformer is crucial as it is the most populated state and the one from which most reactions will occur.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can be used to aid in the identification and characterization of a molecule.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations. The strong electron-withdrawing nitro group would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretch of the pyrrole-like ring, C-H stretches, aromatic C=C stretches, and, most distinctly, the symmetric and asymmetric stretching vibrations of the NO₂ group, which are typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. researchgate.net

Table 4: Illustrative In Silico Spectroscopic Data for this compound This table presents hypothetical spectroscopic parameters that would be expected from computational predictions.

| Spectroscopic Technique | Predicted Parameter | Assignment |

| UV-Vis (TD-DFT) | λ_max ≈ 350 nm | π→π* transition (HOMO→LUMO) |

| IR | ~1550 cm⁻¹ | Asymmetric NO₂ stretch |

| IR | ~1350 cm⁻¹ | Symmetric NO₂ stretch |

| IR | ~3400 cm⁻¹ | N-H stretch (of the 3H tautomer) |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 6 Nitro 3h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 6-Nitro-3H-indole has yielded precise information regarding its proton and carbon framework.

¹H NMR Spectral Assignments and Chemical Shifts

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each proton in the molecule. While detailed spectral data with precise chemical shifts and coupling constants can be found in specialized databases, the general regions for the proton resonances can be inferred from the analysis of related nitroindole structures. The protons on the aromatic benzene (B151609) ring are typically observed in the downfield region, influenced by the electron-withdrawing nitro group. The protons on the pyrrole (B145914) ring also exhibit distinct chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | Broad singlet | s | - |

| H-2 | Downfield region | t | ~2-3 Hz |

| H-3 | Downfield region | t | ~2-3 Hz |

| H-4 | Aromatic region | d | ~8-9 Hz |

| H-5 | Aromatic region | dd | ~8-9 Hz, ~2 Hz (meta) |

| H-7 | Aromatic region | d | ~2 Hz |

| Note: This is a representative table based on general knowledge of indole (B1671886) and nitro-substituted aromatic compounds. Actual experimental values may vary. |

¹³C NMR Spectral Analysis and Carbon Connectivity

The ¹³C NMR spectrum of this compound offers a complete map of the carbon skeleton. The presence of the nitro group significantly influences the chemical shifts of the carbons in the benzene ring, with the carbon atom directly attached to the nitro group (C-6) showing a characteristic downfield shift. The carbons of the pyrrole ring also have distinct and assignable resonances. Publicly available databases confirm the existence of ¹³C NMR data for this compound. chemicalbook.comchemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 120-130 |

| C-3 | 100-110 |

| C-3a | 125-135 |

| C-4 | 110-120 |

| C-5 | 115-125 |

| C-6 | 140-150 |

| C-7 | 105-115 |

| C-7a | 135-145 |

| Note: This is a representative table based on general knowledge of indole and nitro-substituted aromatic compounds. Actual experimental values may vary. |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would reveal the correlations between adjacent protons, for instance, the coupling between H-2 and H-3, and the couplings between the aromatic protons H-4, H-5, and H-7. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) experiments establish the direct one-bond correlations between protons and their attached carbons. sdsu.eduwikipedia.org This would definitively link each proton signal to its corresponding carbon signal in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch usually between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. The NIST WebBook provides access to the IR spectrum of 6-nitroindole (B147325). nist.gov

Raman spectroscopy , being complementary to IR spectroscopy, would also reveal key vibrational modes. americanpharmaceuticalreview.com Aromatic ring vibrations and the symmetric stretching of the nitro group are often strong in the Raman spectrum. While specific Raman data for this compound is not widely published, analysis of related nitroaromatic compounds can provide expected frequency ranges for its characteristic vibrations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3500 | Weak or absent |

| NO₂ | Asymmetric Stretching | 1500-1560 | Variable |

| NO₂ | Symmetric Stretching | 1345-1385 | Strong |

| Aromatic C-H | Stretching | Above 3000 | Strong |

| Aromatic C=C | Stretching | 1400-1600 | Strong |

| Note: This table represents typical frequency ranges for the indicated functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. A study on nitroindole isomers revealed that 6-nitroindole, when dissolved in 2-propanol, exhibits two absorption maxima in the near-UV range of 300–400 nm. acs.orgnih.govescholarship.org This is in contrast to other isomers like 3-nitroindole and 5-nitroindole, which show only one broad peak in this region. acs.orgnih.govescholarship.org The presence of the nitro group, an auxochrome, and its position on the indole ring significantly influence the electronic absorption spectrum. The absorption bands are attributed to π → π* transitions within the conjugated aromatic system.

| Compound | Solvent | Absorption Maxima (λmax) in nm |

| This compound | 2-Propanol | Two maxima between 300-400 |

| Data sourced from a comparative study of nitroindole isomers. acs.orgnih.govescholarship.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. The molecular formula of this compound is C₈H₆N₂O₂. acs.org The electron ionization (EI) mass spectrum of 6-nitroindole is available in the NIST WebBook. nist.gov For nitroindoles, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 162. nih.gov

Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group and parts of it. For nitroindoles, characteristic fragment ions are observed at m/z 132, corresponding to the loss of a nitro radical (•NO), and at m/z 116, resulting from the loss of a nitro group (•NO₂). nih.gov Further fragmentation of the indole ring leads to smaller ions.

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 162 | [M]⁺· | - |

| 132 | [M - NO]⁺ | •NO |

| 116 | [M - NO₂]⁺ | •NO₂ |

| This table is based on general fragmentation patterns observed for nitroindoles. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has a chemical formula of C₈H₆N₂O₂, the theoretical monoisotopic mass is 162.0429 Da. nih.gov

HRMS instruments, such as the Orbitrap, can distinguish the experimental mass of a molecule from its nominal mass, allowing for the confident determination of its molecular formula. In a study analyzing various nitroindole isomers, a compound with the formula C₈H₆N₂O₂ was identified using an Orbitrap HRMS system. nih.govacs.org The analysis detected the deprotonated molecule [M-H]⁻ at an m/z of 161.0356 and the protonated molecule [M+H]⁺ at an m/z of 163.0500, both consistent with the chemical formula of nitroindole. nih.gov This level of precision is crucial for differentiating between isomers and other compounds with similar nominal masses.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Theoretical Monoisotopic Mass (Da) | 162.0429 |

| Observed [M+H]⁺ (m/z) | 163.0500 nih.gov |

| Observed [M-H]⁻ (m/z) | 161.0356 nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and chemical bonds.

For nitroaromatic compounds like this compound, fragmentation typically involves the nitro group. Studies on nitroindole isomers show a characteristic fragmentation pattern under mass spectrometry analysis. acs.org The molecular ion (M⁺˙) is observed at m/z 162. The primary fragmentation pathways involve the loss of a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂). researchgate.netbohrium.com The loss of •NO results in a fragment ion at m/z 132, while the loss of •NO₂ produces a fragment ion at m/z 116. acs.org These specific losses are diagnostic for the presence of the nitro-indole scaffold. The electron ionization mass spectrum for 6-Nitroindole available in the NIST database confirms these characteristic fragmentation patterns. nist.gov

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Identity of Loss |

|---|---|---|---|

| 162 | 30 | 132 | NO acs.org |

| 162 | 46 | 116 | NO₂ acs.org |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this analysis reveals how individual molecules pack together to form the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking. While crystal structures for related derivatives like 5-nitro-2-oxindole and other complex substituted indoles have been determined, a comprehensive single-crystal X-ray diffraction analysis for the parent compound, this compound, is not available in the surveyed scientific literature. iucr.orgnih.govrsc.org Such a study would provide the definitive solid-state structure and crystallographic parameters.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Not available in literature |

| Space Group | Not available in literature |

| Unit Cell Dimensions (a, b, c) | Not available in literature |

| Unit Cell Angles (α, β, γ) | Not available in literature |

| Volume (V) | Not available in literature |

| Molecules per Unit Cell (Z) | Not available in literature |

Synthesis and Reactivity of 6 Nitro 3h Indole Derivatives

Functionalization of the Indole (B1671886) Nitrogen Atom

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, typically through alkylation or acylation reactions. These reactions are important for introducing substituents that can modulate the electronic properties of the indole ring, protect the nitrogen during subsequent reactions, or serve as a handle for further synthetic elaboration.

Base-catalyzed alkylation is a standard method for N-functionalization. For instance, the nitrogen of 2-trifluoromethyl-substituted indoles can be readily alkylated or benzylated using a base. nih.gov In a typical procedure, reacting the indole with a suitable alkylating agent, such as benzyl (B1604629) bromide, in the presence of a base leads to the corresponding N-substituted product. nih.gov

Another key N-functionalization involves the introduction of a methoxy (B1213986) group. The synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde has been reported, creating a substrate where the N-methoxy group activates the C-2 position for nucleophilic attack. nii.ac.jp This transformation highlights how N-functionalization can profoundly alter the reactivity of the indole core.

Table 1: Examples of N-Functionalization of Indole Derivatives

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(Trifluoromethyl)-1H-indole | Benzyl bromide | 1-Benzyl-2-(trifluoromethyl)-1H-indole | 90% |

Substitutions on the Pyrrole (B145914) and Benzene (B151609) Rings of 6-Nitro-3H-indole

The substitution pattern on both the pyrrole and benzene rings of this compound can be selectively modified. The intrinsic reactivity of the indole nucleus favors electrophilic substitution, primarily at the C-3 position. youtube.com However, the presence of the strong electron-withdrawing nitro group at the C-6 position deactivates the benzene ring towards electrophilic attack while activating it for potential nucleophilic aromatic substitution.

Pyrrole Ring Substitution: The C-3 position is the most nucleophilic and is the primary site for electrophilic attack. youtube.compsu.edu If the C-3 position is blocked, substitution can occur at the C-2 position. psu.edu Halogenation is a common electrophilic substitution reaction. For example, enzymatic bromination of indoles, including 5-nitroindole, using a thermostable RebH variant (3-LSR) proceeds selectively at the C-3 position. frontiersin.orgresearchgate.net This biocatalytic approach offers an environmentally benign method for halogenation. frontiersin.orgresearchgate.net

Conversely, nucleophilic substitution on the pyrrole ring is also possible, particularly when the ring is appropriately activated. The compound 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile, reacting regioselectively at the C-2 position with various nucleophiles, including carbon, nitrogen, and sulfur-centered nucleophiles. nii.ac.jp This reactivity is attributed to the N-methoxy group, which facilitates the departure of a methoxy group upon nucleophilic attack at the C-2 position, leading to 2,3,6-trisubstituted indole derivatives. nii.ac.jp

Table 2: Nucleophilic Substitution at C-2 of 1-Methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Pyrrole | 2-(Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | 98% |

| Indole | 2-(Indol-1-yl)-6-nitroindole-3-carbaldehyde | 96% |

| Nα-Boc-L-histidine | Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine | 94% |

| Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | 98% |

| N-acetyl-L-cysteine | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73% |

Data sourced from a study by Somei et al. nii.ac.jp

Modification of the Nitro Group: Reduction, Oxidation, and Cycloaddition Reactions

The nitro group itself is a key functional handle that can be transformed into other functionalities, most notably an amino group through reduction.

Reduction: The reduction of the nitro group in 6-nitroindole (B147325) to form 6-aminoindole (B160974) is a synthetically crucial transformation, as the resulting amine can be used in a multitude of subsequent reactions. acs.org A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using Raney nickel is a classic and effective method. acs.orgzenodo.org Other systems include iron in acidic media, sodium hydrosulfite, and tin(II) chloride. wikipedia.org The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.se For example, trichlorosilane (B8805176) in the presence of an organic base provides a metal-free method for reducing nitro groups with high chemoselectivity, leaving other sensitive functionalities intact. google.comorganic-chemistry.org The reduction of 7-aryl-6-nitroindoles using triethyl phosphite (B83602) is a key step in the synthesis of pyrrolo[3,2-c]carbazoles via the Cadogan reaction. researchgate.net

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Amine | Widely used, industrial scale. wikipedia.orgsci-hub.se |

| Iron metal in acidic media | Amine | Classic, cost-effective method. wikipedia.org |

| Tin(II) chloride (SnCl2) | Amine | A standard laboratory method. wikipedia.org |

| Sodium Hydrosulfite (Na2S2O4) | Amine | Useful for selective reductions. wikipedia.org |

| Trichlorosilane (HSiCl3) / Organic Base | Amine | Metal-free, highly chemoselective. google.comorganic-chemistry.org |

| Triethyl phosphite (P(OEt)3) | Amine | Used in Cadogan cyclization. researchgate.net |

Cycloaddition Reactions: While cycloaddition reactions more commonly involve the π-system of the indole ring, the nitro group can influence such reactions. 3-Nitroindoles, in general, can act as electron-poor components in cycloaddition and annulation reactions. researchgate.net They have been shown to react with various electron-rich species. researchgate.net For instance, 3-nitroindoles can participate in (3+2) cycloaddition reactions with species like vinylaziridines. researchgate.net The nitro group activates the C2-C3 double bond, making it a competent dipolarophile or Michael acceptor. researchgate.net

Condensation and Coupling Reactions Involving this compound

6-Nitroindole and its derivatives are valuable substrates for condensation and coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: The development of an intramolecular arylogous nitroaldol (Henry) reaction provides a transition-metal-free pathway to 2-aryl-indole derivatives. nih.gov In this process, a precursor containing both a nitroaryl group and a formyl group undergoes N-benzylation, followed by a base-mediated intramolecular condensation. The base abstracts an acidic proton from the benzylic position, activated by the conjugated nitro group. The resulting intermediate undergoes an intramolecular arylogous nitroaldol addition, which, after dehydration, yields the 2-aryl-indole product. nih.gov Knoevenagel condensation is another powerful tool, used, for example, in the synthesis of hemicyanine dyes where an indolium salt condenses with an aldehyde. acs.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are indispensable for functionalizing the indole core. nih.gov These reactions typically require a halogenated indole precursor. For example, a 3-iodo-6-nitroindole (which can be prepared from 6-nitroindole) could be coupled with various partners. The Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization, is a robust method for creating substituted indoles that can be further functionalized. nih.gov Similarly, Stille coupling between stannylated alkenes and o-iodoanilines serves as an entry point for synthesizing functionalized indoles. rsc.org The presence of the nitro group is generally well-tolerated in these coupling reactions.

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The 6-nitroindole framework is a valuable building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

One effective strategy involves a reduction/cyclization cascade. The reduction of the nitro group to an amine, followed by an intramolecular cyclization with another functional group on the molecule, can generate novel N-fused indolines. researchgate.net For example, iron and hydrochloric acid can mediate both the reduction of the nitro group and a dearomatizing cyclization of indoles to yield polycyclic indoline (B122111) structures. researchgate.net

Furthermore, 2-aryl-4-isobutylsulfonyl-6-nitroindoles, derived from the transformations of 2,4,6-trinitrotoluene (B92697) (TNT), have been used to synthesize polycyclic indole derivatives fused with imidazole, pyrazine, triazole, and furoxan rings. researchgate.net This demonstrates the utility of appropriately substituted 6-nitroindoles in accessing diverse and novel heterocyclic systems. researchgate.net Palladium-catalyzed cascade transformations of functionalized alkynes also provide a route to pyrrolizine- and indolizine-fused heterocycles. acs.org

Advanced Methodologies for 6 Nitro 3h Indole Chemical Transformations

Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the synthesis of compound libraries by immobilizing a starting material onto a solid support, or resin. This facilitates multi-step reaction sequences as purification is simplified to washing the resin. For the synthesis of 6-nitro-3H-indole derivatives, SPOS strategies often employ "traceless" or "safety-catch" linkers.

A traceless linker allows for the cleavage of the final product from the solid support without leaving any residual atoms from the linker. For indole (B1671886) synthesis, the Fischer indole synthesis has been adapted to the solid phase using polymer-bound hydrazines, which serves as a key step in a traceless synthesis approach. acs.orgillinois.edu

Safety-catch linkers are stable under a range of reaction conditions but can be activated by a specific chemical transformation to allow for cleavage. illinois.edunih.gov This provides an additional layer of control. For example, an alkanesulfonamide "safety-catch" linker can be used to tether a molecule to the support. acs.org This linker is stable to both basic and nucleophilic conditions but can be activated for cleavage by treatment with iodoacetonitrile. acs.org Another relevant example is the use of photolabile linkers, such as those containing a 6-nitroveratryl (Nve) group, which can be cleaved under UV light, offering a mild and orthogonal cleavage strategy.

The choice of resin is also crucial. Polystyrene-based resins, such as Merrifield resin, are common, but for certain applications, more specialized resins like those with a polyethylene (B3416737) glycol (PEG) core are used to improve swelling properties in a wider range of solvents. biosynth.com

Table 2: Conceptual SPOS Strategies for this compound Derivatives

| Linker Strategy | Linker Type | Resin Support (Example) | Activation/Cleavage Condition | Potential Application |

| Traceless | Hydrazine-based | Polystyrene | Acid-catalyzed cyclization and cleavage | Fischer Indole Synthesis |

| Safety-Catch | Alkanesulfonamide | Polystyrene | 1. Iodoacetonitrile (Activation) 2. Nucleophilic displacement (Cleavage) | Synthesis of diverse indole amides or esters |

| Photolabile | 6-Nitroveratryl (Nve) | PEG-Polystyrene | UV light | Orthogonal cleavage for complex molecules |

Green Chemistry Approaches in this compound Research

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of this compound research, this translates to the use of safer solvents, metal-free catalysts, and more efficient reaction pathways.

A significant advancement is the development of transition-metal-free methods for the synthesis of 6-nitroindole (B147325) derivatives. One such method involves the cesium carbonate (Cs₂CO₃)-promoted reaction of enaminones with nitroaromatic compounds, which forms two new C-C and C-N bonds in a highly regioselective manner to yield 6-nitroindoles. nih.gov This approach avoids the use of potentially toxic and expensive transition metals.

The choice of solvent is another key aspect of green chemistry. Ethanol (B145695), being a biodegradable, low-toxicity solvent produced from renewable resources, is an excellent choice for indole synthesis. Sustainable multicomponent indole syntheses have been developed that proceed under mild conditions in ethanol without the need for a metal catalyst. purdue.edu

Furthermore, environmentally friendly nitration methods are being explored to avoid the use of harsh and hazardous concentrated acids. One such method utilizes ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) at low temperatures, offering a milder and more selective nitration of indoles. nih.gov This approach not only reduces the environmental impact but also improves the safety of the process.

Table 3: Green Chemistry Methodologies for 6-Nitroindole Synthesis

| Methodology | Key Reagents/Catalyst | Solvent | Key Green Principles |

| Transition-Metal-Free Synthesis | Cs₂CO₃ | Not specified | Avoidance of heavy metals |

| Sustainable Multicomponent Synthesis | Formic acid, isocyanides | Ethanol | Use of renewable solvents, atom economy |

| Mild Nitration | Ammonium tetramethylnitrate, trifluoroacetic anhydride | Acetonitrile (B52724) | Use of less hazardous reagents, improved safety |

Electrochemistry in this compound Derivatization

Electrochemical methods in organic synthesis are gaining traction as a green and powerful tool, as they replace chemical reagents with electrons. In the context of this compound, electrochemistry offers a clean and efficient way to derivatize the molecule, primarily through the reduction of the nitro group.

The electrochemical reduction of nitroarenes to anilines is a well-established transformation that can be applied to this compound to generate 6-aminoindole (B160974). This process can be highly chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups. The reaction is typically carried out in an electrochemical cell using inert electrodes, such as graphite (B72142) felt. By carefully controlling the cell voltage and solvent, it is possible to selectively obtain different reduction products, including azo and hydrazo compounds, in addition to the aniline (B41778) derivative.

Recent advancements have focused on developing more efficient and stable electrocatalysts. For instance, cobalt-doped MoS₂ has been shown to be a highly selective catalyst for the electrocatalytic reduction of nitrobenzene (B124822) to aniline, overcoming challenges such as the competing hydrogen evolution reaction and high overpotentials. Such catalytic systems could be adapted for the selective reduction of this compound, providing a sustainable and scalable method for producing valuable derivatives.

Table 4: Electrochemical Reduction of Nitroarenes

| Electrode Material | Catalyst | Solvent/Electrolyte | Product(s) | Key Features |

| Graphite Felt | None | Ammonia/various solvents | Aniline, azoxy, azo, hydrazo compounds | High chemoselectivity, scalable |

| Ti mesh | Co-doped 1T-MoS₂ | Not specified | Aniline | High selectivity and faradaic efficiency, stable catalyst |

Analytical Method Development for 6 Nitro 3h Indole in Research Contexts

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of chemical compounds. For 6-Nitro-3H-indole, several chromatographic techniques are routinely employed to assess its purity and analyze its presence in mixtures.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility.

Recent studies have utilized Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to separate and identify various nitroindole isomers, including 6-nitroindole (B147325). nih.govacs.orgacs.org This powerful combination allows for the confident identification of the compound based on its retention time and accurate mass-to-charge ratio. nih.govacs.orgacs.org The UV/Vis absorption spectrum of 6-nitroindole is a key characteristic used for its detection, exhibiting two distinct maxima in the near-UV range. nih.govacs.org

For the analysis of related nitro-containing heterocyclic compounds, such as 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, specific HPLC methods have been developed. mdpi.com These methods often employ reverse-phase columns and gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, demonstrating the adaptability of HPLC for this class of compounds. mdpi.com Commercial suppliers also rely on HPLC to verify the purity of this compound, often achieving purities of 98% or higher. citychemical.com

Table 1: Representative HPLC Conditions for Analysis of Nitro-Substituted Indole (B1671886) Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Vanquish Horizon UHPLC system with photodiode array detector and Q-Exactive Plus Orbitrap HRMS | nih.govacs.orgacs.org |

| Column | ACE 5 C18-300 (15 cm × 4.6 mm) | mdpi.com |

| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% TFA) | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Detection | UV, High-Resolution Mass Spectrometry (HRMS) | nih.govacs.orgacs.orgmdpi.com |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While the thermal stability of this compound needs to be considered, GC and GC-Mass Spectrometry (GC-MS) are valuable tools for its analysis.

GC is used by chemical suppliers to assess the purity of this compound. thermofisher.com For the broader class of nitroaromatics, GC methods are well-established, though challenges such as the potential for interaction between the analyte and active sites on the capillary column can decrease sensitivity. researchgate.net The choice of detector is crucial, with Electron Capture Detectors (ECD) and Nitrogen-Phosphorus Detectors (NPD) being particularly sensitive to nitro compounds. cdc.gov

For definitive identification, GC-MS is the method of choice. It provides not only the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint. The use of reference mass spectra and Kovats retention indices can further confirm the identity and purity of this compound.

Table 2: Gas Chromatography Parameters for this compound Analysis

| Parameter | Condition/Consideration | Source |

|---|---|---|

| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) | |

| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | cdc.gov |

| Purity Assay | Used to determine assay percentage (e.g., ≥96.0%) | thermofisher.com |

| Identification | Comparison with reference mass spectra and retention indices |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. It is particularly useful in synthetic chemistry for quickly assessing the conversion of starting materials to products.